molecular formula C6H10O B1605083 5-Hexenal CAS No. 764-59-0

5-Hexenal

Cat. No.: B1605083
CAS No.: 764-59-0
M. Wt: 98.14 g/mol
InChI Key: USLRUYZDOLMIRJ-UHFFFAOYSA-N
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Description

5-Hexenal is a fatty aldehyde . It has a molecular formula of C6H10O and a molecular weight of 98.14 g/mol . The IUPAC name for this compound is hex-5-enal .


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2,6H,1,3-5H2 . The Canonical SMILES representation is C=CCCCC=O .


Chemical Reactions Analysis

Experimental and theoretical studies have been conducted on the reactions of OH radicals with a series of C6 hexenols . The specific reactions involving this compound are not detailed in the search results.


Physical and Chemical Properties Analysis

This compound has a density of approximately 0.8 g/cm³ . Its boiling point is estimated to be 128.4°C at 760 mmHg . The vapor pressure is approximately 10.7 mmHg at 25°C .

Scientific Research Applications

1. Role in Insect Physiology

5-Hexenal, along with other related compounds, has been identified in the scent gland secretion of male cave crickets (Troglophilus cavicola and T. neglectus). This finding marked the first proof of a male-specific exocrine compound in grasshoppers, opening discussions on its biological role, possibly related to mating or territorial behaviors (Raspotnig et al., 1998).

2. Food Safety and Preservation

This compound has been evaluated for its antimicrobial properties, especially in the context of food preservation. Studies show its effectiveness against pathogenic species like Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes, indicating its potential use in extending the shelf life and improving the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

3. Plant Disease Control

Research on trans-2-hexenal has demonstrated its role in inducing resistance against Botrytis cinerea in tomato fruit. This biocidal molecule, released in many fruits and vegetables, shows potential in controlling postharvest diseases, offering an alternative to traditional chemical fungicides (Guo et al., 2014).

4. Chemical Synthesis and Flavor Industry

This compound is also significant in the flavor industry, being a commonly used molecule in various aroma compositions. Research into producing this compound via green methods, such as using plant-derived hydroperoxide lyases, is ongoing, aiming to meet the demand for naturally produced aromas and flavors (Činčala et al., 2015).

5. Antifungal Applications

Studies have explored the antifungal activity of trans-2-Hexenal, particularly against Penicillium cyclopium. Its mechanism of action involves disrupting cell membrane integrity and increasing membrane permeability, suggesting its potential as a natural antifungal agent for use in agriculture and food preservation (Zhang et al., 2017).

Safety and Hazards

When handling 5-Hexenal, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . Adequate ventilation is necessary, and all sources of ignition should be removed .

Biochemical Analysis

Biochemical Properties

5-Hexenal is an important intermediate in the biosynthesis of other volatile organic compounds. It interacts with various enzymes and proteins, influencing biochemical reactions. One of the key enzymes that this compound interacts with is alcohol dehydrogenase, which catalyzes the reduction of this compound to hexenol. This interaction is crucial in the formation of green leaf volatiles, which are compounds released by plants in response to mechanical damage or herbivore attack . Additionally, this compound can form adducts with proteins, affecting their function and stability .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plant cells, it is involved in the defense response against biotic stress. The compound can induce the expression of defense-related genes and activate signaling pathways such as the jasmonic acid pathway . In animal cells, this compound can cause oxidative stress and inflammation. It has been shown to increase the levels of reactive oxygen species (ROS) and activate nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . These effects highlight the compound’s role in modulating cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and modify proteins, altering their activity and function. For example, the formation of this compound-protein adducts can inhibit enzyme activity and disrupt cellular processes . Additionally, this compound can act as a signaling molecule, influencing gene expression by activating transcription factors such as NF-κB . This activation leads to the transcription of genes involved in inflammation and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively unstable and can degrade into other products, such as hexenol and hexanoic acid . This degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and inflammation in cells . These temporal effects are important considerations in experimental designs involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and activate defense mechanisms . At high doses, the compound can be toxic, causing significant cellular damage and inflammation . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. Understanding these dosage effects is crucial for evaluating the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in plants. It is a key intermediate in the biosynthesis of green leaf volatiles, which are produced in response to mechanical damage or herbivore attack . The compound is also metabolized by alcohol dehydrogenase to form hexenol, which can further undergo oxidation to produce hexanoic acid . These metabolic pathways highlight the compound’s role in plant defense and stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its movement within cells . The localization and accumulation of this compound can influence its biological activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. In plant cells, this compound is primarily localized in the cytosol and can be transported to other cellular compartments in response to stress . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular distribution of this compound is important for elucidating its role in cellular processes.

Properties

IUPAC Name

hex-5-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLRUYZDOLMIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227228
Record name Hex-5-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-59-0
Record name 5-Hexenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hex-5-enal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-5-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-5-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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